molecular formula C19H18ClNO B12602990 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-95-1

5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline

Cat. No.: B12602990
CAS No.: 648896-95-1
M. Wt: 311.8 g/mol
InChI Key: JPQRFOJRZXLXHF-UHFFFAOYSA-N
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Description

5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 5-position, a 2-methylphenyl group at the 7-position, and an isopropoxy group at the 8-position, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline can be achieved through several synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Skraup synthesis or other scalable synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

    Substitution: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the 5-position.

Scientific Research Applications

5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound may have similar potential.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activity.

    2-Methylquinoline: A simpler derivative with a methyl group at the 2-position.

Uniqueness

5-Chloro-7-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

648896-95-1

Molecular Formula

C19H18ClNO

Molecular Weight

311.8 g/mol

IUPAC Name

5-chloro-7-(2-methylphenyl)-8-propan-2-yloxyquinoline

InChI

InChI=1S/C19H18ClNO/c1-12(2)22-19-16(14-8-5-4-7-13(14)3)11-17(20)15-9-6-10-21-18(15)19/h4-12H,1-3H3

InChI Key

JPQRFOJRZXLXHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C3C=CC=NC3=C2OC(C)C)Cl

Origin of Product

United States

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